3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride CAS number
3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride CAS number
Title: 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride: A Comprehensive Technical Guide to Structural Profiling, Synthesis, and Application in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic incorporation of basic amines into rigid aromatic scaffolds is a cornerstone technique for enhancing target affinity and optimizing pharmacokinetic properties. 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride (CAS: 1909325-65-0)[1],[2] is a highly versatile building block widely utilized in the synthesis of CNS-active compounds, GPCR ligands, and kinase inhibitors. While the free base (CAS: 1170945-91-1)[3],[4] is available, its inherent zwitterionic nature complicates handling and solubility. The hydrochloride salt resolves these issues, providing a stable, highly soluble, and easily activated intermediate engineered for standard peptide and amide coupling workflows.
Physicochemical Profiling & Structural Analysis
The physicochemical properties of this building block dictate its behavior in both synthetic workflows and biological systems. The data below summarizes the key metrics for both the free base and the hydrochloride salt forms[4],[1],[5].
| Property | Value |
| Chemical Name | 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride |
| CAS Number (HCl Salt) | 1909325-65-0[1],[2] |
| CAS Number (Free Base) | 1170945-91-1[3],[4] |
| Molecular Formula (HCl Salt) | C13H18ClNO2[1] |
| Molecular Weight (HCl Salt) | 255.74 g/mol [1] |
| Molecular Formula (Free Base) | C13H17NO2[4],[5] |
| Monoisotopic Mass (Free Base) | 219.125 Da[5] |
| Predicted [M+H]+ | 220.133 m/z[5] |
Structural Rationale & Causality: The architecture of this molecule is not accidental; it is designed to fulfill specific pharmacophoric requirements:
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1-Methylpiperidine Ring: Acts as a basic center (pKa ~9.5). In biological systems, this tertiary amine is protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (e.g., Aspartate, Glutamate) in target protein binding pockets.
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meta-Phenyl Spacer: The meta-substitution pattern projects the basic amine at a specific ~120° vector relative to the carboxylic acid. This rigid projection is crucial for avoiding steric clashes that often occur with ortho-substitutions, while providing a different spatial exploration than linear para-substitutions.
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Carboxylic Acid: Serves as the primary synthetic handle, enabling rapid diversification through amide coupling with various primary and secondary amines.
Structural rationale and pharmacophore mapping of 3-(1-Methylpiperidin-3-yl)benzoic acid.
Mechanistic Role in Drug Discovery
From a synthetic standpoint, the free base of 3-(1-Methylpiperidin-3-yl)benzoic acid exists as a zwitterion (an intramolecular salt between the basic piperidine nitrogen and the acidic carboxylate). This zwitterionic state causes self-aggregation, leading to poor solubility in common organic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), and can interfere with carboxyl activation.
The Causality of Salt Formation: By converting the free base to the hydrochloride salt (CAS 1909325-65-0)[1], the piperidine nitrogen is permanently protonated and masked. This prevents intramolecular cyclization or polymerization during the activation of the carboxylic acid, ensuring that coupling reagents (like HATU or EDC) react exclusively with the carboxylate in the presence of an external base.
Synthetic Methodologies: Preparation of the HCl Salt
For researchers starting with the free base (CAS 1170945-91-1)[3],[4], converting it to the hydrochloride salt is a critical first step to ensure reproducible downstream couplings.
Step-by-Step Protocol:
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Dissolution: Suspend 3-(1-Methylpiperidin-3-yl)benzoic acid (1.0 eq) in a minimal volume of anhydrous Methanol (MeOH).
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Acidification: Cool the suspension to 0 °C in an ice bath. Dropwise, add 4M HCl in Dioxane (1.2 eq). Causality: A non-aqueous acid source is used to prevent the introduction of water, which would complicate the isolation of the highly water-soluble salt.
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Precipitation (Self-Validating Step): Stir the mixture for 30 minutes, allowing it to warm to room temperature. Slowly add cold Diethyl Ether (or MTBE) under vigorous stirring. The transition from a clear solution to a thick white precipitate serves as a visual, self-validating confirmation of the HCl salt formation.
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Isolation: Filter the precipitate under vacuum, washing the filter cake twice with cold Diethyl Ether.
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Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to yield 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride as a white to off-white powder.
Application Workflow: Standard Amide Coupling
The most common application for this building block is the synthesis of amides. The following protocol utilizes HATU, a gold-standard coupling reagent for sterically hindered or electronically deactivated systems.
Step-by-Step Protocol:
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Preparation: In a flame-dried reaction vial under nitrogen, dissolve 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride (1.0 eq) in anhydrous DMF (0.1 M).
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Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq). Causality: Excess base is mandatory here. One equivalent is consumed to neutralize the HCl salt of the building block, one equivalent drives the HATU activation, and an additional equivalent ensures the reaction remains basic. Add HATU (1.1 eq) in one portion.
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Active Ester Formation: Stir at room temperature for 15 minutes to form the active OAt-ester.
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Amine Addition: Add the target primary or secondary amine (1.1 eq). If the amine is provided as an HCl salt, add an additional 1.0 eq of DIPEA.
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Reaction Monitoring: Stir for 2–12 hours. The reaction progress should be monitored via LC-MS to validate the consumption of the active ester intermediate.
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Workup & Purification: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via reverse-phase preparative HPLC.
Standard step-by-step amide coupling workflow using HATU and DIPEA.
Analytical Validation
To ensure the integrity of the building block before use, rigorous analytical validation is required.
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LC-MS (Liquid Chromatography-Mass Spectrometry): The compound ionizes efficiently in positive electrospray ionization (ESI+). The predicted [M+H]+ is 220.133 m/z[5]. Observing this mass confirms the presence of the intact piperidine-benzoic acid core.
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1H NMR (Nuclear Magnetic Resonance): When dissolved in D2O or MeOD, the diagnostic N-methyl group appears as a sharp singlet integrating to 3 protons around 2.7–2.9 ppm. The meta-substituted aromatic ring will display a characteristic splitting pattern (typically a singlet/narrow multiplet for the proton between the two substituents, two doublets, and a triplet) in the 7.4–8.0 ppm region.
References[3] NextSDS. "3-(1-methylpiperidin-3-yl)benzoic acid — Chemical Substance Information". URL: 4]">https://www.nextsds.com[4] ChemicalBook. "3-(1-Methylpiperidin-3-yl)benzoic acid CAS 1170945-91-1". URL: 1]">https://www.chemicalbook.com[1] EvitaChem. "Screening Compounds P97931: 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride". URL: 2]">https://www.evitachem.com[2] AccelaChem. "1547541-48-9,methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4...". URL: https://www.accelachem.com[5] PubChemLite / Université du Luxembourg. "3-(1-methylpiperidin-3-yl)benzoic acid (C13H17NO2) - CID 44122533". URL: https://pubchem.ncbi.nlm.nih.gov/compound/44122533
Sources
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